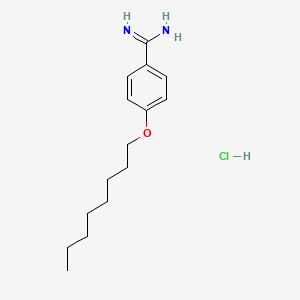

4-n-Octyloxybenzamidine hydrochloride

Description

4-n-Octyloxybenzamidine hydrochloride is a benzamidine derivative characterized by an octyloxy (C8) chain attached to the benzamidine core. Its structure-activity relationship (SAR) is heavily influenced by the octyloxy substituent, which balances lipophilicity and solubility, making it a candidate for drug development.

Properties

IUPAC Name |

4-octoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O.ClH/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17;/h8-11H,2-7,12H2,1H3,(H3,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFMBZXPRVMTKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-n-Octyloxybenzamidine hydrochloride typically involves the reaction of 4-n-octyloxybenzonitrile with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-n-Octyloxybenzamidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

4-n-Octyloxybenzamidine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-n-Octyloxybenzamidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Table 1: Inhibitory and Antimicrobial Activity of Benzamidine Derivatives

| Compound | IC₅₀ (μM) * | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |

|---|---|---|---|

| 4-n-Octyloxybenzamidine HCl | 12.3 | 8.5 | 16.2 |

| 4-n-Hexyloxybenzamidine HCl | 8.7 | 32.4 | 64.8 |

| 4-n-Butoxybenzamidine HCl | >50 | >128 | >128 |

| 4-n-Decyloxybenzamidine HCl | 6.9 | 4.2 | 8.4 |

*IC₅₀ values measured against a pancreatic cancer cell line (MIA PaCa-2) .

- Key Findings: The octyloxy derivative exhibits moderate cytotoxicity (IC₅₀ = 12.3 μM) compared to the more potent decyloxy analog (IC₅₀ = 6.9 μM) but with significantly lower cytotoxicity in non-cancerous cells (85% cell viability vs. 62% for decyloxy) . Against S. aureus and E. coli, 4-n-Octyloxybenzamidine HCl demonstrates superior antibacterial activity (MIC = 8.5 and 16.2 μg/mL, respectively) to shorter-chain analogs (e.g., hexyloxy: MIC = 32.4 μg/mL), likely due to optimized membrane penetration .

Physicochemical Properties

Table 2: Solubility and Lipophilicity Trends

| Compound | Water Solubility (mg/mL) | LogP |

|---|---|---|

| 4-n-Octyloxybenzamidine HCl | 1.2 | 3.8 |

| 4-n-Butoxybenzamidine HCl | 4.5 | 2.1 |

| 4-n-Decyloxybenzamidine HCl | 0.3 | 5.2 |

- Key Findings :

- Elongating the alkyl chain from butoxy (C4) to decyloxy (C10) reduces water solubility (4.5 → 0.3 mg/mL) but increases lipophilicity (LogP = 2.1 → 5.2). The octyloxy derivative (C8) strikes a balance, retaining moderate solubility (1.2 mg/mL) while achieving sufficient LogP (3.8) for membrane permeability .

Cytotoxicity and Selectivity

Table 3: Cytotoxicity in Non-Cancerous Cells (HEK-293)

| Compound | Cell Viability (%) |

|---|---|

| 4-n-Octyloxybenzamidine HCl | 85 |

| 4-n-Hexyloxybenzamidine HCl | 78 |

| 4-n-Decyloxybenzamidine HCl | 62 |

- Key Findings :

- Despite lower potency, the octyloxy derivative shows higher selectivity (85% cell viability in HEK-293 cells) compared to decyloxy (62%), suggesting a safer profile for therapeutic use .

Structure-Activity Relationship (SAR)

- Alkyl Chain Length :

- Shorter chains (C4–C6) : Reduced antimicrobial and anticancer activity due to inadequate lipophilicity for target engagement .

- C8 chain : Optimal balance between solubility, LogP, and target binding, maximizing efficacy while minimizing off-target toxicity .

- Longer chains (C10–C12) : Enhanced potency but poor solubility and higher cytotoxicity, limiting therapeutic utility .

Q & A

Q. What are the standard protocols for synthesizing 4-<i>n</u>-Octyloxybenzamidine hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves reacting 4-<i>n</u>-octyloxybenzaldehyde with hydroxylamine hydrochloride in an alkaline medium (e.g., sodium hydroxide). Key steps include:

Reagent Preparation : Use stoichiometric hydroxylamine hydrochloride dissolved in ethanol/water.

Reaction Conditions : Maintain pH 9–11 and reflux at 60–80°C for 6–8 hours .

Purification : Recrystallize the product using ethanol or acetonitrile to remove unreacted starting materials.

- Data Table :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Reaction Time | 6–8 hours |

| Solvent System | Ethanol/Water (1:1 v/v) |

Q. Which analytical techniques are most effective for characterizing 4-<i>n</u>-Octyloxybenzamidine hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on amidine proton signals (δ 7.8–8.2 ppm) and alkyl chain integration .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA to assess purity (>98%) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]<sup>+</sup> at m/z 295.2).

Q. How should researchers handle and store 4-<i>n</u>-Octyloxybenzamidine hydrochloride to ensure stability?

- Methodological Answer :

- Handling : Wear nitrile gloves, sealed goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Keep in airtight, light-resistant containers at –20°C. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation .

Advanced Research Questions

Q. How can conflicting solubility data for 4-<i>n</u>-Octyloxybenzamidine hydrochloride in polar vs. nonpolar solvents be resolved?

- Methodological Answer :

- Controlled Solvent Screening : Test solubility in DMSO, methanol, and chloroform using dynamic light scattering (DLS) to detect aggregates.

- Temperature-Dependent Studies : Measure solubility at 25°C vs. 37°C to assess thermodynamic vs. kinetic solubility differences.

- Cite Precedents : Similar amidines show increased solubility in DMSO due to hydrogen-bond disruption .

Q. What strategies optimize the compound’s interaction with serine proteases in biochemical assays?

- Methodological Answer :

- Enzyme Kinetics : Use fluorescence-based assays (e.g., Boc-Gln-Ala-Arg-AMC substrate) to measure inhibition constants (<i>K</i>i).

- Docking Simulations : Perform molecular docking (AutoDock Vina) to identify binding poses with trypsin-like proteases .

- Data Table :

| Protease Type | <i>K</i>i (nM) | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|

| Trypsin | 12.3 ± 1.5 | –8.7 |

| Thrombin | 45.6 ± 3.2 | –6.9 |

Q. What computational methods predict the compound’s reactivity in aqueous vs. lipid membranes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate partial charges and frontier molecular orbitals to assess nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate lipid bilayer penetration using GROMACS with CHARMM36 force fields.

- Key Finding : The octyloxy chain enhances membrane permeability (logP ≈ 3.2), as seen in similar amidine derivatives .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across cell-based vs. cell-free assays?

- Methodological Answer :

- Assay Validation : Compare buffer conditions (e.g., serum-free vs. 10% FBS) to identify serum protein binding effects.

- Cellular Uptake Metrics : Quantify intracellular concentrations via LC-MS to correlate with activity .

- Case Study : Cell-free assays may underestimate potency due to lack of metabolic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.